Cas no 15992-83-3 (1,8-Naphthyridin-2-amine)
1,8-Naphthyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,8-Naphthyridin-2-amine
- 2-amino-1,8-naphthyridine
- pyridino[2,3-b]pyridine-2-ylamine
- iminonaphthyridin
- aminonaphthyridine
- 1,8-Naphthyridine-2-amine
- [1,8]-naphthyridin-2-ylamine
- CRADWWWVIYEAFR-UHFFFAOYSA-N
- BCP04700
- SBB081929
- RW1149
- CN0017
- [1,8]NAPHTHYRIDIN-2-YLAMINE
- AB08428
- ST2414896
- AB0022579
- W3473
- ST51001281
- A810088
- 15992-83-3
- F1957-0082
- SCHEMBL169378
- FT-0651056
- MFCD01250851
- P-TOLUENESULFONICACID1-BUTYN-3-YLESTER
- DTXSID20400260
- SY023915
- DS-1801
- AKOS002665378
- EN300-1197910
- CS-W021294
- 1 pound not8-Naphthyridin-2-amine
- [1,8]naphthyridin-2-amine
- AC-907/34119053
- DB-064315
-
- MDL: MFCD01250851
- Inchi: 1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11)
- InChI Key: CRADWWWVIYEAFR-UHFFFAOYSA-N
- SMILES: N1C(=CC=C2C=CC=NC=12)N
Computed Properties
- Exact Mass: 145.06400
- Monoisotopic Mass: 145.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 1.1
Experimental Properties
- Density: 1.292
- Boiling Point: 322.6°C at 760 mmHg
- Flash Point: 175 °C
- Refractive Index: 1.723
- PSA: 51.80000
- LogP: 1.79320
1,8-Naphthyridin-2-amine Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
1,8-Naphthyridin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,8-Naphthyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208955-250mg |
1,8-Naphthyridin-2-amine |
15992-83-3 | 95% | 250mg |
£46.00 | 2022-03-01 | |
| Fluorochem | 208955-1g |
1,8-Naphthyridin-2-amine |
15992-83-3 | 95% | 1g |
£134.00 | 2022-03-01 | |
| Fluorochem | 208955-5g |
1,8-Naphthyridin-2-amine |
15992-83-3 | 95% | 5g |
£538.00 | 2022-03-01 | |
| Fluorochem | 208955-10g |
1,8-Naphthyridin-2-amine |
15992-83-3 | 95% | 10g |
£1050.00 | 2022-03-01 | |
| Ambeed | A288953-100mg |
1,8-Naphthyridin-2-amine |
15992-83-3 | 97% | 100mg |
$20.0 | 2025-02-25 | |
| Ambeed | A288953-250mg |
1,8-Naphthyridin-2-amine |
15992-83-3 | 97% | 250mg |
$24.0 | 2025-02-25 | |
| Ambeed | A288953-1g |
1,8-Naphthyridin-2-amine |
15992-83-3 | 97% | 1g |
$73.0 | 2025-02-25 | |
| Ambeed | A288953-5g |
1,8-Naphthyridin-2-amine |
15992-83-3 | 97% | 5g |
$362.0 | 2025-02-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA801-200mg |
1,8-Naphthyridin-2-amine |
15992-83-3 | 97+% | 200mg |
370.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA801-50mg |
1,8-Naphthyridin-2-amine |
15992-83-3 | 97+% | 50mg |
125.0CNY | 2021-07-12 |
1,8-Naphthyridin-2-amine Suppliers
1,8-Naphthyridin-2-amine Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1,8-Naphthyridin-2-amine
1,8-Naphthyridin-2-amine (CAS No. 15992-83-3): A Versatile Heterocyclic Compound with Emerging Applications
1,8-Naphthyridin-2-amine (CAS No. 15992-83-3) is a nitrogen-containing heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This bicyclic structure, featuring two fused pyridine rings, serves as a privileged scaffold in medicinal chemistry due to its unique electronic properties and hydrogen-bonding capabilities. The naphthyridine derivatives family, to which this compound belongs, has become increasingly important in drug discovery programs targeting various therapeutic areas.
The molecular structure of 1,8-naphthyridin-2-amine consists of a 1,8-naphthyridine core with an amino group at the 2-position, making it an attractive building block for more complex molecular architectures. Researchers have explored its potential as a pharmacophore in the development of novel bioactive compounds, particularly in the areas of antimicrobial and anticancer agents. Recent studies suggest that derivatives of this compound may interact with specific biological targets through multiple binding modes, including hydrogen bonding and π-π stacking interactions.
In the pharmaceutical industry, 1,8-Naphthyridin-2-amine derivatives have shown promise in addressing current challenges in antibiotic resistance. The structural flexibility of this core allows medicinal chemists to modify its properties while maintaining crucial interactions with bacterial enzymes. Several research groups are investigating its potential as a scaffold for developing new classes of antibacterial agents that could combat multidrug-resistant pathogens, a pressing global health concern.
Beyond medicinal applications, 1,8-naphthyridine-2-amine has found utility in materials science. Its conjugated π-system and ability to coordinate with metal ions make it valuable for creating organic electronic materials and luminescent compounds. Researchers are exploring its incorporation into organic light-emitting diodes (OLEDs) and other optoelectronic devices, where its electronic properties can be finely tuned through structural modifications.
The synthesis of 1,8-Naphthyridin-2-amine typically involves cyclization reactions of appropriately substituted pyridine precursors. Recent advances in synthetic methodology have improved the efficiency of producing this compound and its derivatives, enabling more extensive structure-activity relationship studies. Green chemistry approaches are being applied to reduce the environmental impact of these synthetic processes, reflecting the growing emphasis on sustainable chemistry practices.
Analytical characterization of 1,8-naphthyridin-2-amine and its derivatives relies on standard techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity of synthesized compounds and provide insights into their molecular interactions. The amino group at the 2-position serves as an important handle for further functionalization, allowing chemists to create diverse libraries of derivatives for biological evaluation.
In drug discovery, the 1,8-naphthyridine scaffold has demonstrated particular value in kinase inhibitor development. Several clinical candidates featuring this core structure have shown potent activity against various kinase targets implicated in cancer and inflammatory diseases. The ability to modulate the compound's physicochemical properties through strategic substitutions makes it highly versatile for optimizing drug-like characteristics.
The commercial availability of 1,8-Naphthyridin-2-amine has increased in recent years as its research applications have expanded. Suppliers typically offer this compound with high purity levels suitable for pharmaceutical research. Pricing varies depending on quantity and purity specifications, with custom synthesis services available for specialized derivatives. The growing demand reflects the compound's importance in both academic and industrial research settings.
Safety considerations for handling 1,8-naphthyridin-2-amine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this material. Material safety data sheets provide detailed handling instructions, and appropriate ventilation is recommended when weighing or transferring the compound.
Future research directions for 1,8-Naphthyridin-2-amine include exploring its potential in combination therapies and targeted drug delivery systems. The compound's ability to serve as a ligand for metal coordination complexes opens possibilities for diagnostic and therapeutic applications. Additionally, its photophysical properties are being investigated for potential use in bioimaging and sensing applications.
Environmental fate studies of 1,8-naphthyridine derivatives are becoming increasingly important as these compounds move through development pipelines. Researchers are investigating biodegradation pathways and potential ecological impacts to ensure responsible use of these materials. This aligns with broader trends in green chemistry and sustainable pharmaceutical development.
The intellectual property landscape surrounding 1,8-Naphthyridin-2-amine derivatives continues to evolve, with numerous patents filed for specific applications and structural modifications. Pharmaceutical companies and academic institutions are actively protecting novel uses of this scaffold, particularly in therapeutic areas with high unmet medical needs.
In summary, 1,8-Naphthyridin-2-amine (CAS No. 15992-83-3) represents a valuable building block in modern chemical research. Its versatility in medicinal chemistry and materials science applications, combined with improved synthetic accessibility, ensures its continued importance in scientific innovation. As research uncovers new properties and applications for this naphthyridine derivative, its role in addressing current scientific and medical challenges is likely to expand significantly.
15992-83-3 (1,8-Naphthyridin-2-amine) Related Products
- 80235-02-5(1H-Pyrrolo[2,3-b]pyridin-2-amine)
- 66358-23-4(Imidazo[1,2-a]pyridin-5-amine)
- 1170585-19-9(6-Amino-7-azaindole Dihydrochloride)
- 26148-68-5(2-Amino-9H-pyrido2,3-bindole)
- 76587-31-0(Pyrido[2,3-d]pyrimidin-7-amine)
- 89418-03-1(7H-Pyrrolo[2,3-d]pyrimidin-6-amine)
- 37538-65-1(Pyrido[2,3-d]pyrimidin-4-amine)
- 145901-11-7(1H-Pyrrolo[2,3-b]pyridin-6-amine)
- 61634-73-9(1H-Indolo[2,3-b][1,8]naphthyridin-2-amine)
- 88243-00-9(1H-Pyrido[2,3-b]indolamine)